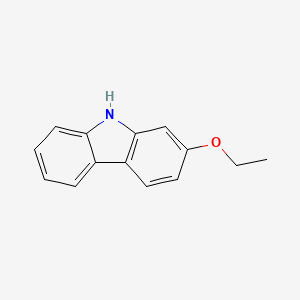

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and could involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of these reactions .Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, density, and refractive index .Aplicaciones Científicas De Investigación

Crystal Structure and NMR Spectra

The crystal structure of a similar compound, N-methyl-1H- indole-2-carboxamide, has been studied using single crystal X-ray diffraction, revealing a planar molecular structure. This research helps in the complete assignment of 1H and 13C-NMR spectra, aiding in understanding the chemical properties of such compounds (Manríquez et al., 2009).

Synthesis and Imaging Applications

The synthesis of a compound closely related to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, aimed for use as a PET tracer in imaging cancer tyrosine kinase, highlights its potential application in medical diagnostics and cancer research (Ji‐Quan Wang et al., 2005).

Use in Antituberculosis Agents

Research into indole-2-carboxamides has identified them as promising antituberculosis agents, with modifications to the molecular structure showing significant improvement in metabolic stability and in vitro activity against tuberculosis (Kondreddi et al., 2013).

Synthesis Techniques

Innovative synthesis methods for related compounds, such as 2,9-dihydro-1H-pyrido[3,4-b]indol-1-ones, have been developed. These methods involve selective cyclization and are less affected by substituents, demonstrating the versatility of indole-carboxamides in synthetic chemistry (Regina et al., 2014).

Potential in Anticancer Activity

A carboxamide derivative with structural similarities to (2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide has been studied for its antitumor activity. Detailed electronic structure approaches were used to investigate its chemical characteristics and potential biological impacts, indicating its role in cancer treatment (Al-Otaibi et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-5,9,12H,6H2,1H3,(H,11,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUHDHWVXAOSEF-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H]1CC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4(3H,5H)-Furandione, 3-[(4-chlorophenyl)azo]- (9CI)](/img/no-structure.png)

![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)

![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)

![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)